molecular formula C10H13ClN2O B583815 Chlorotoluron-d6 CAS No. 1219803-48-1

Chlorotoluron-d6

Cat. No.: B583815
CAS No.: 1219803-48-1
M. Wt: 218.714
InChI Key: JXCGFZXSOMJFOA-XERRXZQWSA-N
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Description

Chlorotoluron-d6 is a deuterium-labeled analog of chlorotoluron, a substituted phenylurea herbicide. This compound is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Chlorotoluron itself is known for its application in controlling broadleaf and annual grass weeds in cereal crops.

Mechanism of Action

Target of Action

Chlorotoluron-d6, a deuterium-labeled variant of Chlorotoluron , is a member of the phenylurea class of herbicides . Its primary target is the photosystem II in plants . This system plays a crucial role in the photosynthesis process, which is essential for plant growth and survival .

Mode of Action

This compound acts as an inhibitor of photosynthesis . It achieves this by blocking the Q B plastoquinone binding site of photosystem II . This prevents electron flow from Q A to Q B, thereby interrupting the photosynthetic electron transport chain . The interruption of this process inhibits the plant’s ability to convert light energy into chemical energy, leading to the plant’s death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound disrupts the light-dependent reactions of photosynthesis . This prevents the plant from producing ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis . As a result, the plant cannot synthesize glucose, which is necessary for its growth and survival .

Pharmacokinetics

It’s known that stable heavy isotopes like deuterium have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of this compound’s action is the death of the plant . By inhibiting photosynthesis, this compound starves the plant of the glucose it needs to grow and survive . This makes this compound an effective herbicide for controlling broadleaf and annual grass weeds in cereal crops .

Action Environment

Chlorotoluron is moderately soluble in water, volatile with a high potential for leaching to groundwater . . These properties suggest that environmental factors such as soil type, rainfall, and temperature could influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorotoluron-d6 involves the deuteration of chlorotoluron. The starting material, chlorotoluron, is synthesized by treating a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative, which is then reacted with dimethylamine. The deuteration process involves replacing the hydrogen atoms in the dimethylamine group with deuterium atoms.

Reaction Steps:

    Formation of Isocyanate: [ \text{Aryl-NH}_2 + \text{COCl}_2 \rightarrow \text{Aryl-NCO} ]

    Reaction with Dimethylamine: [ \text{Aryl-NCO} + \text{NH}(\text{CD}_3)_2 \rightarrow \text{Aryl-NHCON}(\text{CD}_3)_2 ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Chlorotoluron-d6 undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Hydroxylated this compound derivatives.

    Reduction: Amino-chlorotoluron-d6.

    Substitution: Various substituted this compound compounds depending on the nucleophile used.

Scientific Research Applications

Chlorotoluron-d6 is extensively used in scientific research, particularly in:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies.

    Biology: To study the metabolism and degradation pathways of herbicides in plants and microorganisms.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: In environmental monitoring to track the fate of herbicides in soil and water.

Comparison with Similar Compounds

Chlorotoluron-d6 is compared with other deuterium-labeled phenylurea herbicides such as:

    Diuron-d6: Another deuterium-labeled phenylurea herbicide with similar applications but different substitution patterns.

    Monuron-d6: A deuterium-labeled herbicide with a single chlorine substitution.

Uniqueness

This compound is unique due to its specific substitution pattern (3-chloro-4-methylphenyl) and its application in selective weed control in cereal crops. Its deuterium labeling provides an advantage in research applications, allowing for detailed studies on its behavior and effects in various environments.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCGFZXSOMJFOA-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)C)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747351
Record name N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-48-1
Record name N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219803-48-1
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